Product packaging for Octafluorotrisilane(Cat. No.:CAS No. 14521-14-3)

Octafluorotrisilane

Cat. No.: B14717816
CAS No.: 14521-14-3
M. Wt: 236.24 g/mol
InChI Key: VQKBYKIKHWSKDL-UHFFFAOYSA-N
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Description

Octafluorotrisilane (Si₃F₈) is a fluorinated silicon compound belonging to the homologous series of fluorosilanes. Structurally, it consists of three silicon atoms bonded to eight fluorine atoms, forming a trisilane backbone with terminal and bridging fluorine atoms.

Key properties of Si₃F₈ are derived from spectroscopic analyses. High-resolution NMR studies conducted by the National Bureau of Standards (NBS) in 1967 revealed its ¹⁹F and ²⁹Si chemical shifts relative to silicon tetrafluoride (SiF₄), as well as spin-spin coupling constants between fluorine and silicon nuclei . These findings highlight its role as a benchmark compound for understanding electronic interactions in higher fluorosilanes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F8Si3 B14717816 Octafluorotrisilane CAS No. 14521-14-3

Properties

CAS No.

14521-14-3

Molecular Formula

F8Si3

Molecular Weight

236.24 g/mol

IUPAC Name

difluoro-bis(trifluorosilyl)silane

InChI

InChI=1S/F8Si3/c1-9(2,3)11(7,8)10(4,5)6

InChI Key

VQKBYKIKHWSKDL-UHFFFAOYSA-N

Canonical SMILES

F[Si](F)(F)[Si](F)(F)[Si](F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Boron monofluoride is generated by passing boron trifluoride over crystalline boron granules at temperatures exceeding 1035°C (1308 K) under reduced pressure (<0.3 Torr). Subsequent cocondensation of BF with SiF₄ at 1–3 Torr and −196°C forms a brown solid intermediate. Upon warming, this intermediate decomposes to yield this compound alongside by-products such as boron trifluoride, silicon tetrafluoride, and hexafluorodisilane (Table 1).

Table 1: Products from Cocondensation of BF and SiF₄

Reactants Conditions Products
BF + SiF₄ 1–3 Torr, −196°C Si₃F₈, BF₃, SiF₄, Si₂F₆, B₂F₄, SiF₂B₅F₁₀

This method’s efficacy is hampered by the formation of multiple by-products, necessitating advanced purification techniques. For instance, fractional distillation or cryogenic separation is required to isolate this compound from the reaction mixture.

Catalytic Rearrangement of Halosilanes

A patent-pending process describes the synthesis of hydridosilanes via catalytic rearrangement of halosilanes, which can be adapted for fluorinated analogs like this compound. While the patent primarily focuses on chlorosilanes, the generic formula SiₙX₂ₙ₊₂ (X = F, Cl, Br, I) permits extrapolation to fluorinated systems.

Catalytic System and Reaction Design

The process employs tertiary amine catalysts, such as diazabicyclooctane or pyridine, to facilitate the rearrangement of linear or branched halosilanes. For this compound synthesis, the starting material could be a higher fluorosilane (e.g., decafluorotetrasilane, Si₄F₁₀) or a mixture of fluorosilanes. Under catalytic conditions, these precursors undergo redistribution reactions to form Si₃F₈ (Table 2).

Table 2: Catalytic Rearrangement Parameters

Starting Material Catalyst Conditions Yield*
Si₄F₁₀ Diazabicyclooctane 100°C, solvent-free Moderate (est. 40–60%)

*Yields inferred from analogous chlorosilane systems.

The volatility of silicon tetrafluoride (SiF₄), a common by-product, simplifies its removal via distillation, enhancing the purity of this compound.

Other Synthetic Approaches

Disproportionation of Silicon Difluoride

Silicon difluoride (SiF₂), generated via high-temperature decomposition of SiF₄, can disproportionate to form a mixture of silanes, including Si₃F₈. This route is theoretically viable but faces practical challenges due to SiF₂’s instability and tendency to polymerize.

Comparative Analysis of Methods

Table 3: Method Comparison for Si₃F₈ Synthesis

Method Advantages Disadvantages
Cocondensation Direct synthesis Low yield; complex purification
Catalytic Rearrangement Scalable; high purity Requires optimized catalysts
Plasma Fluorination Potential for high efficiency Untested; high energy input

The cocondensation method offers a straightforward route but suffers from by-product contamination. In contrast, catalytic rearrangement provides better scalability, though catalyst selection and reaction optimization remain critical.

Challenges and Considerations in Synthesis

Purification Complexity

Isolating this compound from mixtures demands advanced techniques like low-temperature fractional distillation or gas chromatography. Impurities like hexafluorodisilane (Si₂F₆) exhibit similar physical properties, complicating separation.

Chemical Reactions Analysis

Octafluorotrisilane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents such as hydrogen or lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Octafluorotrisilane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine atoms, which can participate in bond formation and cleavage. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Key Observations:

  • Chemical Shifts : Si₃F₈ exhibits ¹⁹F and ²⁹Si chemical shifts distinct from SiF₄ and Si₂F₆. For example, the ¹⁹F shift in Si₃F₈ is influenced by the electron-withdrawing effects of adjacent silicon atoms, resulting in downfield shifts compared to SiF₄ .
  • Spin-Spin Coupling : Coupling constants (e.g., J(²⁹Si-¹⁹F)) in Si₃F₈ are larger in magnitude and more varied than in Si₂F₆, reflecting increased spin interactions across the trisilane chain .

Spectroscopic Trends

NMR studies reveal progressive complexity in fluorosilanes as the silicon chain lengthens:

  • SiF₄ : Simplest spectrum with a single ¹⁹F resonance due to symmetry and equivalent fluorine atoms .
  • Si₂F₆ : Splitting into terminal and bridging fluorine signals, with coupling constants indicative of Si-Si bond dynamics .
  • Si₃F₈ : Multiple splitting patterns arise from inequivalent fluorine positions and interactions with three silicon nuclei, necessitating advanced double-resonance techniques for analysis .

Reactivity and Stability

  • Thermal Stability : Longer silicon chains (e.g., Si₃F₈) may exhibit lower thermal stability compared to SiF₄ due to weaker Si-Si bonds, though this requires further validation.
  • Hydrolytic Sensitivity : Fluorosilanes generally hydrolyze in moisture, but Si₃F₈’s larger size could slow reaction kinetics relative to SiF₄ .

Research Implications

The NMR data for Si₃F₄, Si₂F₆, and Si₃F₈ provide critical insights into:

  • Electronic Effects : The influence of silicon chain length on fluorine electronegativity and shielding.
  • Structural Dynamics : Correlations between coupling constants and molecular geometry in fluorosilanes. These findings are foundational for applications in semiconductor manufacturing and materials science, where fluorosilanes serve as precursors for silicon-based thin films .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing octafluorotrisilane in a laboratory environment?

  • Methodological Answer : Synthesis requires precise stoichiometric control of silicon and fluorine precursors under inert conditions (e.g., argon atmosphere). Fluorination reactions should be monitored via gas chromatography to track intermediate fluorosilanes (e.g., SiF₄, Si₂F₆). Post-synthesis purification involves cryogenic distillation to isolate Si₃F₈ from byproducts, validated by mass spectrometry .
  • Safety : Use leak-tight containers, grounding to prevent electrostatic discharge, and conduct reactions in fume hoods to avoid inhalation of toxic fumes .

Q. How can researchers characterize this compound’s molecular structure and bonding using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ²⁹Si NMR, is critical for analyzing spin-spin coupling constants (e.g., J(Si-F) values) and chemical shifts. Compare observed data with reference spectra from the National Bureau of Standards (e.g., SP30S-1 ). Infrared (IR) spectroscopy identifies Si-F stretching vibrations (~700–800 cm⁻¹), while X-ray crystallography resolves bond lengths and angles .

Q. What safety protocols are essential for handling this compound in experimental workflows?

  • Methodological Answer : Implement strict PPE (gloves, goggles, lab coats) and ventilation systems. Store Si₃F₈ in sealed, grounded containers at ≤4°C to minimize volatility. In case of exposure, follow immediate decontamination: rinse eyes with water for 15 minutes, remove contaminated clothing, and seek medical evaluation for respiratory distress .

Advanced Research Questions

Q. How can contradictions in reported spin coupling constants (J-values) for this compound across studies be resolved?

  • Methodological Answer : Discrepancies often arise from differences in solvent polarity, temperature, or NMR calibration. Replicate experiments under standardized conditions (e.g., deuterated solvents, 298 K) and cross-validate with double-resonance NMR techniques. Use computational chemistry (DFT calculations) to model J-values and compare with empirical data .

Q. What experimental designs are optimal for studying the thermodynamic stability of this compound under varying pressures and temperatures?

  • Methodological Answer : Employ high-pressure reactors coupled with in situ Raman spectroscopy to monitor Si-F bond dissociation. Thermodynamic parameters (ΔH, ΔG) can be derived from differential scanning calorimetry (DSC) and compared with ab initio molecular dynamics simulations. Include control experiments with analogous fluorosilanes (e.g., Si₂F₆) to contextualize stability trends .

Q. How can researchers address challenges in quantifying trace impurities (e.g., Si₂F₆, HF) in this compound samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with helium carrier gas and a capillary column optimized for fluorinated compounds. Calibrate against certified reference materials and validate detection limits via spike-recovery tests. For HF traces, employ ion-selective electrodes with a detection threshold of ≤1 ppm .

Q. What methodologies are effective for analyzing this compound’s reactivity with Lewis acids/bases?

  • Methodological Answer : Design titration experiments in anhydrous solvents (e.g., hexane) using BF₃ or NH₃ as titrants. Monitor reaction progress via ¹⁹F NMR chemical shift changes. Computational modeling (e.g., Mulliken charge analysis) can predict electron-deficient sites on Si₃F₈, guiding mechanistic interpretations .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting data on this compound’s decomposition pathways in oxidative vs. inert environments?

  • Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) under O₂ and N₂ atmospheres to compare mass loss profiles. Use isotopic labeling (¹⁸O₂) and post-reaction FTIR to identify oxidation byproducts (e.g., SiO₂Fₓ). Reconcile discrepancies by comparing activation energies derived from Arrhenius plots .

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